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molecular formula C10H19N3O3 B8411765 Tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate

Tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate

Cat. No. B8411765
M. Wt: 229.28 g/mol
InChI Key: BWTNZVPBLJCEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632840B2

Procedure details

10% wt Palladium on charcoal (160 mg) in ethyl acetate (2 ml) was added to a solution of 3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate (500 mg, 1.57 mmol) in ethanol (45 ml). After addition of a few drops of saturated hydrogen chloride in dichloromethane, the reaction mixture was stirred at room temperature under 2 bars of hydrogen for 3 hours. Filtration of the catalyst and concentration under reduced pressure afforded tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate (335 mg, 93%) as a white solid; 1H NMR Spectrum: (CDCl3) 1.44 (s, 9H), 2.35 (s, 3H), 3.71 (d, 2H), 4.29 (brd, 2H), 5.51 (brs, 1H), 6.95 (brs, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]([CH3:19])[C:9]1([C:16]([NH2:18])=[O:17])[CH2:12][N:11]([C:13]([O-:15])=[O:14])[CH2:10]1)C1C=CC=CC=1.[H][H]>[Pd].C(OCC)(=O)C.C(O)C.Cl.ClCCl>[NH2:18][C:16]([C:9]1([NH:8][CH3:19])[CH2:10][N:11]([C:13]([O:15][C:9]([CH3:16])([CH3:12])[CH3:10])=[O:14])[CH2:12]1)=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1(CN(C1)C(=O)[O-])C(=O)N)C
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 186.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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